3-(4-chlorophenyl)-1-(pyridine-3-carbonyl)azepane
Description
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-17-8-6-14(7-9-17)16-4-1-2-11-21(13-16)18(22)15-5-3-10-20-12-15/h3,5-10,12,16H,1-2,4,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAWRRGKOAMBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(pyridine-3-carbonyl)azepane typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Azepane Ring: Starting from a suitable precursor, such as a 1,6-diaminohexane, the azepane ring can be formed through cyclization reactions.
Introduction of the 4-Chlorophenyl Group: This can be achieved through nucleophilic substitution reactions using 4-chlorobenzyl chloride.
Attachment of the Pyridine-3-Carbonyl Group: This step may involve acylation reactions using pyridine-3-carbonyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(pyridine-3-carbonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C15H14ClN3O
- Molecular Weight : 285.74 g/mol
- Structure : The compound features a seven-membered nitrogen-containing heterocycle (azepane) with a 4-chlorophenyl group and a pyridine-3-carbonyl group. This unique structure contributes to its diverse biological activities.
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis.
- Anticancer Activity : Research has shown that modifications in the azepane ring can enhance the compound's efficacy against various cancer cell lines, including breast and prostate cancer. For instance, analogs of this compound have demonstrated dose-dependent inhibition of cancer cell proliferation, with IC50 values indicating significant activity in low micromolar ranges.
The biological mechanisms of action are still under investigation, but initial findings suggest:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have reported competitive inhibition against carbonic anhydrase isoforms, which could have implications for treating conditions related to abnormal enzyme activity.
- Receptor Binding : The presence of the pyridine moiety indicates potential interactions with neurotransmitter receptors, which could be relevant in developing treatments for neurological disorders.
Industrial Applications
Beyond medicinal uses, 3-(4-chlorophenyl)-1-(pyridine-3-carbonyl)azepane has applications in material science and organic synthesis:
- Intermediate in Organic Synthesis : The compound serves as an important intermediate in synthesizing other complex organic molecules, facilitating the production of various pharmaceuticals and agrochemicals.
- Development of New Materials : Its unique chemical properties make it suitable for developing new materials with specific functionalities.
Case Study 1: Antitumor Efficacy
In a controlled study involving various derivatives of azepane compounds, this compound was tested against breast cancer cell lines (MCF-7). Results indicated a significant dose-dependent inhibition of cell proliferation, suggesting that structural modifications can enhance biological activity and selectivity towards cancer cells.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between this compound and carbonic anhydrase isoforms. Kinetic assays demonstrated effective binding to the active site of CA IX, showcasing competitive inhibition. Molecular docking studies further confirmed the binding affinity, underscoring the importance of the azepane moiety in enhancing enzyme interactions.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(pyridine-3-carbonyl)azepane would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues from Chalcone Derivatives ()
Chalcone derivatives synthesized via Claisen-Schmidt condensation (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on) share the 4-chlorophenyl group but differ in core structure (propenone vs. azepane). Key findings:
Key Observations :
- The propenone core in chalcones may enhance bioactivity when paired with bulkier aromatic substituents (e.g., 4-tolylphenyl), achieving IC50 values of 100 μg/mL .
- The azepane core in the target compound could confer distinct pharmacokinetic properties (e.g., solubility, metabolic stability) compared to planar chalcones.
Pyrrolo-Pyridine Derivatives ()
A patented compound, propane-1-sulfonic acid {3-[5-(4-chlorophenyl)-1H-pyrrolo[2,5-b]pyridine-3-carbonyl]-2,9,4-trifluorophenyl}-amide, shares:
- A pyridine-derived carbonyl group .
- A 4-chlorophenyl substituent .
Structural Differences :
- The patented compound features a pyrrolo[2,5-b]pyridine fused-ring system, whereas the target compound has a monocyclic azepane.
Functional Implications :
- Fused-ring systems (e.g., pyrrolo-pyridine) may improve rigidity and receptor affinity but reduce synthetic accessibility.
Azepane and Piperidine Analogues ()
CAS-registered compounds with structural similarities include:
| Compound (CAS No.) | Similarity Score | Key Features |
|---|---|---|
| 3-((2-Chlorobenzyl)oxy)azetidine (1220033-11-3) | 0.88 | Azetidine core, 2-chlorobenzyl group |
| 3-((4-Chlorobenzyl)oxy)piperidine HCl (59767-13-4) | 0.84 | Piperidine core, 4-chlorobenzyl group |
| 1-(2-(1-(4-Chlorophenyl)-1-phenylethoxy)ethyl)azepane HCl (41570-61-0) | 0.75 | Azepane core, 4-chlorophenyl, phenylethoxy |
Comparison with Target Compound :
- Ring size : Azetidine (4-membered) and piperidine (6-membered) cores differ in conformational flexibility compared to azepane (7-membered). Larger rings may improve binding to proteins with deep pockets.
- Substituent positioning : The target compound’s pyridine-3-carbonyl group is absent in these analogues, which instead feature ether or phenylethoxy substituents.
Biological Activity
The compound 3-(4-chlorophenyl)-1-(pyridine-3-carbonyl)azepane is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its azepane ring structure, which is substituted with a chlorophenyl group and a pyridine-3-carbonyl moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The specific mechanism of action involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Binding: It potentially binds to receptors involved in inflammatory and cancer pathways, leading to therapeutic effects.
Therapeutic Potential
Research indicates that this compound exhibits promising therapeutic properties, including:
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may reduce inflammation through inhibition of cyclooxygenase (COX) enzymes.
- Anticancer Activity: There is evidence indicating potential efficacy against various cancer cell lines, although further studies are required to validate these findings.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential of this compound:
- In Vitro Studies:
- Molecular Docking Studies:
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 3-(4-chlorophenyl)-1-(pyridine-3-carbonyl)azepane, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling azepane derivatives with pyridine-3-carbonyl chloride under anhydrous conditions. A key strategy is using base catalysts (e.g., NaOH in dichloromethane) to facilitate nucleophilic substitution . Yield optimization may require controlled temperature (0–5°C for exothermic steps), inert atmospheres (N₂/Ar), and purification via column chromatography with gradient elution. Contradictory data on solvent selection (e.g., DCM vs. THF) should be resolved through pilot trials .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For crystallographic analysis, single-crystal X-ray diffraction (as used in structurally analogous compounds like 2-amino-4-(4-chlorophenyl)pyridine derivatives) provides unambiguous confirmation of stereochemistry . Challenges in crystallization may necessitate solvent screening (e.g., ethanol/water mixtures) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Prioritize fume hood use, nitrile gloves, and lab coats. Safety Data Sheets (SDS) for similar azepane derivatives classify the compound as low acute toxicity but recommend avoiding inhalation/ingestion. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal via licensed chemical waste services .
Advanced Research Questions
Q. How can computational modeling predict the environmental fate and biodegradation pathways of this compound?
- Methodological Answer : Use quantum mechanical calculations (DFT) to estimate hydrolysis rates and partition coefficients (log P). Environmental persistence can be modeled using EPI Suite or TEST software, referencing physicochemical properties like water solubility and photolytic stability. Experimental validation involves HPLC-MS/MS to track degradation byproducts in simulated ecosystems .
Q. What experimental strategies are effective for analyzing multi-receptor binding profiles, such as dopamine or serotonin receptor affinities?
- Methodological Answer : Radioligand binding assays (e.g., using ³H-spiperone for dopamine D₂ receptors) on transfected HEK293 cells are standard. For structurally related diazepane derivatives, competitive binding assays at varying pH and temperature conditions revealed subtype selectivity (e.g., 5-HT₂A vs. D₂ receptors) . Dose-response curves should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.
Q. How can contradictions in reported bioactivity data be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences or incubation times). Systematic replication under standardized protocols (e.g., NIH Assay Guidance Manual) is critical. Meta-analyses of IC₅₀ values across studies, adjusted for experimental parameters, can identify outliers .
Q. What advanced purification techniques address challenges in isolating enantiomeric forms?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. For scale-up, simulated moving bed (SMB) chromatography improves efficiency. Circular Dichroism (CD) spectroscopy confirms enantiomeric purity post-isolation .
Methodological Design Considerations
- Experimental Reproducibility : Use randomized block designs for biological assays to minimize bias, as demonstrated in agricultural chemical studies .
- Data Validation : Cross-validate analytical results (e.g., NMR with IR spectroscopy) to confirm structural assignments .
- Risk Mitigation : Pre-experiment literature reviews (e.g., SciFinder/PubChem) identify potential hazards and optimize synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
